Thiosildenafil Thiosildenafil Thiosildenafil is a derivative of the phosphodiesterase 5 (PDE5) inhibitor sildenafil.
Sildenafil, marketed under the trade name Viagra™, is a potent cGMP-specific phosphodiesterase inhibitor that is highly selective for PDE5. While most notable for its use in the treatment of erectile dysfunction, sildenafil’s vasorelaxant properties have also been used to control vascular tone in pulmonary arterial hypertension and high-altitude pulmonary edema associated with altitude sickness. Thiosildenafil is a derivative of sildenafil that has been found as an adulterant in dietary supplements advertising sexual enhancement for men. The biological characteristics of thiosildenadil have not been reported.
Brand Name: Vulcanchem
CAS No.: 479073-79-5
VCID: VC20786033
InChI: InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,32)
SMILES: CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
Molecular Formula: C22H30N6O3S2
Molecular Weight: 490.6 g/mol

Thiosildenafil

CAS No.: 479073-79-5

Cat. No.: VC20786033

Molecular Formula: C22H30N6O3S2

Molecular Weight: 490.6 g/mol

* For research use only. Not for human or veterinary use.

Thiosildenafil - 479073-79-5

Specification

Description Thiosildenafil is a derivative of the phosphodiesterase 5 (PDE5) inhibitor sildenafil.
Sildenafil, marketed under the trade name Viagra™, is a potent cGMP-specific phosphodiesterase inhibitor that is highly selective for PDE5. While most notable for its use in the treatment of erectile dysfunction, sildenafil’s vasorelaxant properties have also been used to control vascular tone in pulmonary arterial hypertension and high-altitude pulmonary edema associated with altitude sickness. Thiosildenafil is a derivative of sildenafil that has been found as an adulterant in dietary supplements advertising sexual enhancement for men. The biological characteristics of thiosildenadil have not been reported.
CAS No. 479073-79-5
Molecular Formula C22H30N6O3S2
Molecular Weight 490.6 g/mol
IUPAC Name 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Standard InChI InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,32)
Standard InChI Key LJUBVCQVNMLSTQ-UHFFFAOYSA-N
SMILES CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
Canonical SMILES CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
Appearance Assay:≥98%A crystalline solid

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